molecular formula C40H56 B1248880 Prolycopene CAS No. 2361-24-2

Prolycopene

Cat. No.: B1248880
CAS No.: 2361-24-2
M. Wt: 536.9 g/mol
InChI Key: OAIJSZIZWZSQBC-BYUNHUQQSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Prolycopene, also known as lyc-O-mato, belongs to the class of organic compounds known as carotenes. These are a type of unsaturated hydrocarbons containing eight consecutive isoprene units. They are characterized by the presence of two end-groups (mostly cyclohexene rings, but also cyclopentene rings or acyclic groups) linked by a long branched alkyl chain. Carotenes belonging form a subgroup of the carotenoids family. This compound exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, this compound is primarily located in the membrane (predicted from logP) and cytoplasm. Outside of the human body, this compound can be found in a number of food items such as european plum, sea-buckthornberry, kai-lan, and white mustard. This makes this compound a potential biomarker for the consumption of these food products.
7,7',9,9'-tetra-cis-lycopene is an acyclic psi,psi-carotene having cis double bonds at C-7, -7', -9 and -9'.
A carotenoid and red pigment produced by tomatoes, other red fruits and vegetables, and photosynthetic algae. It is a key intermediate in the biosynthesis of other carotenoids, and has antioxidant, anti-carcinogenic, radioprotective, and anti-inflammatory properties.

Scientific Research Applications

1. Enhancement in Metabolic Engineering

Prolycopene, a form of lycopene, plays a crucial role in metabolic engineering for lycopene production in microbial hosts like Escherichia coli. Enhancements in the catalytic activity of enzymes in the lycopene biosynthetic pathway, particularly Isopentenyl diphosphate isomerase (IDI), can significantly increase lycopene production. Such advancements are vital for applications in the food and medicine industries (Chen et al., 2018).

2. Photoisomerization and Energy Conversion

In photosynthetic organisms, this compound undergoes photoisomerization to all-trans-lycopene, a process essential for the metabolic flux of carotenoids like β-carotene. Understanding the excited state dynamics of this compound and its isomerization can lead to applications in photon-conversion devices and synthetic utilization of cis-carotenoids (Vijayalakshmi et al., 2015).

3. Role in Carotene Biosynthesis

This compound is a critical intermediate in the carotene cis-trans isomerase CRTISO pathway, involved in the conversion to all-trans-lycopene, which is subsequently transformed into α/β-carotene. Understanding this pathway provides insights into carotenoid biosynthesis and its manipulation for enhanced nutritional content in plants (Yu et al., 2011).

4. Antioxidant Activity and Health Benefits

Research on this compound's antioxidant properties, such as its role in inhibiting oxidative stress and bone resorption, particularly in postmenopausal women, has important implications for health and nutrition. Dietary intake of lycopene and its forms like this compound may reduce the risk of conditions like osteoporosis (Mackinnon et al., 2010).

5. Innovative Industrial Applications

In agriculture and food industries, high-lycopene (HLY) tomatoes, which are rich in this compound, are being explored for their horticultural performance and potential in creating value-added products like lycopene-rich sauces, juices, and pharmaceuticals. These applications highlight the economic and health benefits of crops engineered for higher this compound content (Ilahy et al., 2018).

Properties

CAS No.

2361-24-2

Molecular Formula

C40H56

Molecular Weight

536.9 g/mol

IUPAC Name

(6E,8Z,10Z,12E,14E,16E,18E,20E,22Z,24Z,26E)-2,6,10,14,19,23,27,31-octamethyldotriaconta-2,6,8,10,12,14,16,18,20,22,24,26,30-tridecaene

InChI

InChI=1S/C40H56/c1-33(2)19-13-23-37(7)27-17-31-39(9)29-15-25-35(5)21-11-12-22-36(6)26-16-30-40(10)32-18-28-38(8)24-14-20-34(3)4/h11-12,15-22,25-32H,13-14,23-24H2,1-10H3/b12-11+,25-15+,26-16+,31-17-,32-18-,35-21+,36-22+,37-27+,38-28+,39-29-,40-30-

InChI Key

OAIJSZIZWZSQBC-BYUNHUQQSA-N

Isomeric SMILES

CC(=CCC/C(=C/C=C\C(=C/C=C/C(=C/C=C/C=C(/C=C/C=C(\C=C/C=C(/CCC=C(C)C)\C)/C)\C)/C)\C)/C)C

SMILES

CC(=CCCC(=CC=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC=C(C)CCC=C(C)C)C)C)C)C

Canonical SMILES

CC(=CCCC(=CC=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC=C(C)CCC=C(C)C)C)C)C)C

melting_point

111°C

physical_description

Solid

Synonyms

All trans Lycopene
all-trans-lycopene
LYC O MATO
LYC-O-MATO
LYCOMATO
lycopene
lycopene, (13-cis)-isomer
Lycopene, (7-cis,7'-cis,9-cis,9'-cis)-isomer -
lycopene, (cis)-isomer
Pro Lycopene
Pro-Lycopene
prolycopene

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Prolycopene
Reactant of Route 2
Reactant of Route 2
Prolycopene
Reactant of Route 3
Reactant of Route 3
Prolycopene
Reactant of Route 4
Reactant of Route 4
Prolycopene
Reactant of Route 5
Prolycopene
Reactant of Route 6
Prolycopene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.